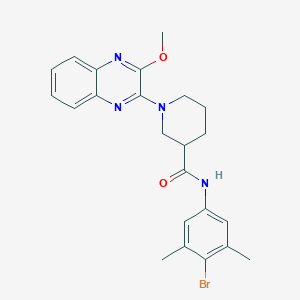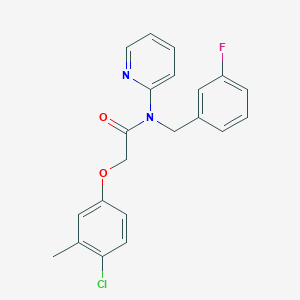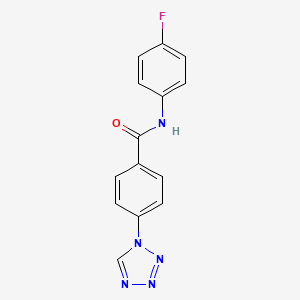
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromo-substituted phenyl ring, a methoxy-substituted quinoxaline ring, and a piperidine carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the carboxamide group: The carboxamide group can be introduced via amide bond formation using reagents such as carbodiimides or acid chlorides.
Substitution reactions: The bromo and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The final compound can be obtained by coupling the piperidine carboxamide with the substituted phenyl and quinoxaline rings using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromo-3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- N-(4-chloro-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-2-carboxamide
Uniqueness
The uniqueness of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H25BrN4O2 |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H25BrN4O2/c1-14-11-17(12-15(2)20(14)24)25-22(29)16-7-6-10-28(13-16)21-23(30-3)27-19-9-5-4-8-18(19)26-21/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3,(H,25,29) |
Clé InChI |
KKAWCNZFXBQYCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11300000.png)
![2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11300006.png)

![2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11300016.png)
![9-(4-fluorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300030.png)
![4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B11300035.png)
![2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11300042.png)

![Ethyl 4-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B11300058.png)
![N-(3,4-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300066.png)
![N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11300069.png)

![N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300084.png)

